3-Ethylcyclobutane-1-carbaldehyde

説明

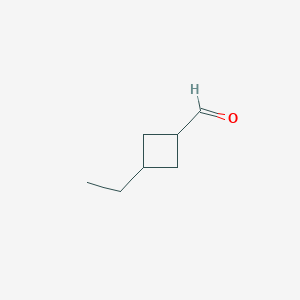

3-Ethylcyclobutane-1-carbaldehyde is a cyclobutane-derived aldehyde featuring an ethyl substituent at the 3-position of the strained four-membered ring. Its structure combines the inherent ring strain of cyclobutane with the reactivity of an aldehyde group, making it a molecule of interest in organic synthesis and materials science. The ethyl group introduces steric and electronic effects that modulate its stability, solubility, and reactivity compared to simpler cyclobutane aldehydes.

特性

IUPAC Name |

3-ethylcyclobutane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-2-6-3-7(4-6)5-8/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRINSHOBQKVMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethylcyclobutane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable cyclobutane derivative, the introduction of an ethyl group can be accomplished via alkylation reactions. The aldehyde functional group can then be introduced through oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

化学反応の分析

Oxidation Reactions

The aldehyde group in 3-ethylcyclobutane-1-carbaldehyde is susceptible to oxidation, yielding carboxylic acid derivatives.

Key Insight : Strong oxidizing agents like KMnO₄ and CrO₃ reliably convert the aldehyde to a carboxylic acid, while catalytic methods offer potential for industrial scalability .

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol under controlled conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Methanol, 0°C | 3-Ethylcyclobutan-1-ol | ~85% |

| LiAlH₄ | Dry ether, reflux | 3-Ethylcyclobutan-1-ol | ~92% |

Mechanistic Note : NaBH₄ operates via hydride transfer to the electrophilic carbonyl carbon, while LiAlH₄ provides a more vigorous reducing environment.

Nucleophilic Addition Reactions

The electrophilic aldehyde carbon participates in nucleophilic additions, forming secondary alcohols or imines.

| Reagent | Product | Application |

|---|---|---|

| Grignard (RMgX) | 3-Ethylcyclobutane-1-(R-CH₂-OH) | Synthesis of branched alcohols |

| NH₃ | This compound imine | Precursor for amine derivatives |

Example : Reaction with methylmagnesium bromide yields 1-(hydroxy(ethyl)cyclobutyl)ethanol, a precursor for fragrances.

Condensation Reactions

Intramolecular aldol condensation is feasible if α-hydrogens are present.

| Conditions | Product | Key Step |

|---|---|---|

| Base (NaOH), Δ | Bicyclo[3.2.1]oct-6-en-2-one | Enolate formation and cyclization2 |

Mechanism :

-

Base deprotonates the α-hydrogen, forming an enolate.

-

Enolate attacks the carbonyl carbon intramolecularly, forming a six-membered transition state.

-

Dehydration yields an α,β-unsaturated aldehyde or ketone2.

Structural Requirement : The presence of an α-hydrogen at C2 of the cyclobutane ring enables this reaction2.

Comparative Reactivity with Analogues

The ethyl group and cyclobutane ring strain differentiate its reactivity from linear aldehydes.

| Compound | Reactivity Profile |

|---|---|

| Cyclohexanecarbaldehyde | Slower oxidation due to less ring strain |

| 3-Methylcyclobutane-1-carbaldehyde | Faster nucleophilic addition (steric hindrance reduction) |

Impact of Ethyl Group : Enhances steric bulk, moderating reaction rates in substitutions but stabilizing transition states in condensations .

科学的研究の応用

3-Ethylcyclobutane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-ethylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclobutane ring’s strained structure may also play a role in its reactivity and interactions with other molecules.

類似化合物との比較

The following analysis compares 3-Ethylcyclobutane-1-carbaldehyde with analogous cycloalkane aldehydes and functionalized cyclobutanes, emphasizing structural, synthetic, and spectroscopic differences.

Structural and Functional Group Comparisons

Key Observations :

- Cyclopentanecarbaldehyde’s larger ring reduces strain, enhancing thermal stability but diminishing reactivity in ring-opening reactions.

- Functionalized cyclobutanes (e.g., methyl 1-(methylamino)cyclobutanecarboxylate) exhibit distinct solubility and crystallinity due to ionic salt formation, a feature absent in neutral aldehydes like this compound .

Spectroscopic Data

- 1H-NMR Trends: Aldehydes (e.g., this compound): Expected aldehyde proton signal at δ 9.5–10.2 ppm. Cyclobutane ring protons appear between δ 2.0–3.5 ppm due to ring strain. Methyl 1-(methylamino)cyclobutanecarboxylate: In DMSO-d6, methylamino protons resonate at δ 9.10 (broad singlet), while ester methyl groups appear at δ 3.82. Cyclobutane protons are observed at δ 2.05–2.56 .

- Thermal Stability: Cyclobutane aldehydes are prone to ring-opening under heat or strong acids/bases. In contrast, cyclopentane aldehydes and functionalized esters (e.g., methyl 1-(methylamino)cyclobutanecarboxylate) exhibit greater stability due to reduced strain or ionic stabilization .

生物活性

3-Ethylcyclobutane-1-carbaldehyde is a cyclic aldehyde with potential applications in various fields, particularly in organic synthesis and medicinal chemistry. This article delves into its biological activity, mechanisms of action, synthetic routes, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C7H12O

- CAS Number : 1784060-14-5

The compound features a cyclobutane ring with an ethyl group and an aldehyde functional group, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its aldehyde functional group. Aldehydes can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The strained structure of the cyclobutane ring may enhance its reactivity, allowing it to interact with various biomolecules.

Key Mechanisms Include :

- Covalent Bond Formation : The aldehyde can react with amino acids in proteins, affecting enzymatic activity.

- Interaction with Receptors : Potential modulation of receptor activity due to structural conformation changes upon binding.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Cyclization of Precursors : Starting from suitable cyclobutane derivatives, ethyl groups are introduced via alkylation reactions.

- Oxidation Reactions : The aldehyde group can be introduced through oxidation using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of various aldehydes, including this compound. It was found to exhibit moderate activity against a range of bacterial strains, suggesting potential as a lead compound for developing new antimicrobial agents.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 8 |

Cytotoxicity Studies

Research on the cytotoxic effects of this compound on cancer cell lines revealed that it induces apoptosis in certain types of cancer cells. The compound was tested on various cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

These findings indicate that the compound may serve as a potential chemotherapeutic agent.

Comparison with Similar Compounds

This compound can be compared to similar compounds to highlight its unique properties:

| Compound | Key Features |

|---|---|

| Cyclobutane-1-carbaldehyde | Lacks ethyl substitution; less sterically hindered |

| 3-Methylcyclobutane-1-carbaldehyde | Similar structure but with a methyl group instead |

| Cyclopentane-1-carbaldehyde | Contains a five-membered ring; different reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。